5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole
Description
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Properties
IUPAC Name |
5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5S2/c1-3-23-15(14-10(2)20-16-24(14)6-7-25-16)21-22-17(23)26-9-11-4-5-12(18)13(19)8-11/h4-8H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVCMSPSEPQQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=C(N=C4N3C=CS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific targets would depend on the exact biological activity exhibited by the compound.
Biological Activity
The compound 5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a triazole ring and an imidazo-thiazole moiety. The presence of a dichlorobenzyl group enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Utilizing appropriate hydrazine derivatives with carbonyl compounds.
- Thioether Formation : Introducing the dichlorobenzylthio group via nucleophilic substitution.
- Final Cyclization : Completing the imidazo-thiazole structure through cyclization reactions.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antifungal , antibacterial , and anticancer agent.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has shown effectiveness against various fungal strains, likely due to its ability to inhibit fungal cell wall synthesis.
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membrane integrity.
Anticancer Activity
A notable study evaluated the anticancer potential of this compound against human cancer cell lines, including colon carcinoma (HCT-116). The results indicated moderate cytotoxicity, suggesting that further structural modifications could enhance its efficacy.
Case Studies
- Cytotoxicity Against Cancer Cells : In a screening study involving multiple synthesized triazole derivatives, the compound exhibited significant cytotoxic effects on HCT-116 cells compared to standard chemotherapeutics like vinblastine.
- Mechanistic Insights : Further investigations revealed that the compound may interfere with essential cellular mechanisms by disrupting mitochondrial function and inducing apoptosis in cancer cells.
Q & A
Basic: What are the key synthetic strategies for preparing 5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. For example:
Triazole-thioether formation : React 3,4-dichlorobenzyl mercaptan with a pre-synthesized 4-ethyl-4H-1,2,4-triazole-3-thiol intermediate under basic conditions (e.g., KOH/ethanol) to form the thioether bond .
Imidazo[2,1-b]thiazole coupling : Use nucleophilic substitution or cyclocondensation to attach the triazole-thioether moiety to the 6-methylimidazo[2,1-b]thiazole core. PEG-400 with catalytic Bleaching Earth Clay (pH 12.5) at 70–80°C is effective for similar thioether couplings .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (aqueous ethanol) for isolation.
Basic: What spectroscopic methods are critical for confirming the compound’s structural integrity?
Answer:
- IR spectroscopy : Identify S–C (650–700 cm⁻¹), triazole C=N (1500–1600 cm⁻¹), and imidazo-thiazole ring vibrations (1600–1650 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent integration and chemical environment. For example:
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using ESI ionization .
Advanced: How can researchers optimize reaction yields for the triazole-thioether intermediate?
Answer:
Key factors include:
- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve regioselectivity and reduce side reactions in thioether formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols, while PEG-400 increases thermal stability .
- Stoichiometry : Use a 10% excess of 3,4-dichlorobenzyl mercaptan to drive the reaction to completion.
- Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and adjust time/temperature dynamically .
Advanced: How to resolve contradictory biological activity data across assays (e.g., cytotoxicity vs. antimicrobial activity)?
Answer:
Contradictions may arise from assay-specific conditions or off-target effects. Mitigation strategies:
Orthogonal assays : Compare MTT (cytotoxicity) with live/dead staining and ATP-based viability assays .
Target engagement studies : Use SPR or thermal shift assays to confirm binding to intended targets (e.g., bacterial dihydrofolate reductase).
Solubility controls : Ensure consistent DMSO concentrations (<0.1%) to avoid false negatives .
Computational modeling : Perform molecular docking to identify promiscuous binding sites .
Methodology: How to assess the compound’s solubility and stability in biological buffers?
Answer:
Solubility screening : Use a nephelometer to measure saturation solubility in PBS (pH 7.4), DMEM, and simulated gastric fluid.
Stability profiling :
- HPLC-UV : Monitor degradation products at 254 nm after 24h incubation at 37°C .
- LC-MS/MS : Identify hydrolytic (e.g., thioether cleavage) or oxidative (sulfoxide formation) degradation pathways .
Salt formation : Improve solubility by synthesizing sodium or morpholine salts via acid-base reactions .
Advanced: What computational tools are suitable for predicting SAR of derivatives?
Answer:
- QSAR modeling : Use MOE or Schrödinger to correlate substituents (e.g., Cl vs. F on benzyl) with activity .
- Density Functional Theory (DFT) : Calculate electron density maps to optimize triazole-thioether bond angles for target binding .
- MD simulations : Simulate ligand-protein interactions (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize synthetic targets .
Basic: How to validate the compound’s purity before biological testing?
Answer:
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
- Melting point : Compare observed mp (e.g., 210–212°C) with literature to detect polymorphic forms .
Advanced: What strategies mitigate regioselectivity challenges during imidazo-thiazole functionalization?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on triazole-N) to block undesired sites .
- Metal catalysis : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki for aryl substitutions) to enhance selectivity .
- Microwave synthesis : Reduce side reactions via rapid, controlled heating (e.g., 150°C for 10 min) .
Methodology: How to design a stability-indicating assay for forced degradation studies?
Answer:
Stress conditions :
- Acid/Base: 1M HCl/NaOH at 70°C for 2h.
- Oxidation: 3% H₂O₂ at 25°C for 6h.
- Light: Expose to 1.2 million lux-hours .
Analytical setup :
- UPLC-PDA with a BEH C18 column (1.7 µm).
- Quantify degradation products using peak area thresholds (>0.1%) .
Advanced: How to analyze conflicting crystallography and NMR data for the compound’s solid-state vs. solution structure?
Answer:
SC-XRD : Resolve solid-state conformation (e.g., triazole-thioether dihedral angles) .
NOESY NMR : Compare solution-phase spatial interactions (e.g., imidazo-thiazole methyl proximity to dichlorobenzyl) .
DFT-assisted refinement : Reconcile discrepancies by modeling solvent effects (e.g., DMSO vs. crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
